(exo,exo)-7-Thiabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
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Overview
Description
(exo,exo)-7-Thiabicyclo(221)heptane-2,3-dicarboxylic acid is a unique bicyclic compound featuring a sulfur atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (exo,exo)-7-Thiabicyclo(2.2.1)heptane-2,3-dicarboxylic acid typically involves a Diels-Alder reaction. This reaction is performed between a furan derivative and an olefinic or acetylenic dienophile . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(exo,exo)-7-Thiabicyclo(2.2.1)heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, (exo,exo)-7-Thiabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development .
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (exo,exo)-7-Thiabicyclo(2.2.1)heptane-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom within its structure can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can trigger various cellular pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo(2.2.1)heptane: This compound features an oxygen atom instead of sulfur and exhibits different chemical reactivity and biological activity.
Thiophene Derivatives: These compounds contain a sulfur atom within a five-membered ring and are known for their diverse biological activities.
Bicyclo(2.1.1)hexane: This structure is similar but lacks the sulfur atom, leading to different chemical properties and applications.
Uniqueness
(exo,exo)-7-Thiabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is unique due to the presence of the sulfur atom within its bicyclic structure. This feature imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
109282-39-5 |
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Molecular Formula |
C8H10O4S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-7-thiabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4S/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5+,6- |
InChI Key |
SSRANWLBRTWXCY-GUCUJZIJSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@H]([C@@H]1S2)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC2C(C(C1S2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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